Cas no 90162-44-0 ((±)-1-Phenylethan-1,2,2,2-d4-ol)
90162-44-0 structure
Product Name:(±)-1-Phenylethan-1,2,2,2-d4-ol
CAS No:90162-44-0
MF:C8H10O
MW:126.189049243927
CID:803712
PubChem ID:24881240
Update Time:2025-04-19
(±)-1-Phenylethan-1,2,2,2-d4-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethan-d-ol, a-(methyl-d3)-
- (+/-)-1-Phenylethan-1,2,2,2-d4-ol
- SCHEMBL1331233
- 1-Phenylethan-1,2,2,2-d4-ol, 98 atom % D
- DTXSID20575821
- 1-Phenyl(~2~H_4_)ethan-1-ol
- 90162-44-0
- D98356
- 1-Phenylethan-1,2,2,2-d4-ol
- 1,2,2,2-tetradeuterio-1-phenylethanol
- (±)-1-Phenylethan-1,2,2,2-d4-ol
-
- MDL: MFCD00084169
- Inchi: 1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,7D
- InChI Key: WAPNOHKVXSQRPX-CWIRFKENSA-N
- SMILES: OC([2H])(C([2H])([2H])[2H])C1C=CC=CC=1
Computed Properties
- Exact Mass: 126.098271922g/mol
- Monoisotopic Mass: 126.098271922g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 74.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.045 g/mL at 25 °C
- Melting Point: 19-20 °C
- Boiling Point: 204 °C/745 mmHg
- Flash Point: Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
- PSA: 20.23000
- LogP: 1.73990
(±)-1-Phenylethan-1,2,2,2-d4-ol Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:UN 2937 6.1 / PGIII
- WGK Germany:1
- Hazard Category Code: 22-38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
(±)-1-Phenylethan-1,2,2,2-d4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M226189-10mg |
(±)-1-Phenylethan-1,2,2,2-d4-ol |
90162-44-0 | 10mg |
$ 64.00 | 2023-09-07 | ||
| TRC | M226189-50mg |
(±)-1-Phenylethan-1,2,2,2-d4-ol |
90162-44-0 | 50mg |
$81.00 | 2023-05-18 | ||
| TRC | M226189-100mg |
(±)-1-Phenylethan-1,2,2,2-d4-ol |
90162-44-0 | 100mg |
$98.00 | 2023-05-18 |
(±)-1-Phenylethan-1,2,2,2-d4-ol Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
90162-44-0 ((±)-1-Phenylethan-1,2,2,2-d4-ol) Related Products
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- 13323-81-4(1-Phenylethanol)
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- 91-01-0(Benzhydrol)
- 1445-91-6((1S)-1-phenylethan-1-ol)
- 1517-63-1(4-Methyl-α-phenylbenzenemethanol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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